6-Acetoxy-7-methoxycoumarin

CYP2A6 inhibition Cytochrome P450 Mechanism-based inactivation

Researchers requiring a potent, irreversible CYP2A6 inhibitor must avoid the 7-acetoxy positional isomer (IC50 6,400 nM) - a 128-fold weaker surrogate. 6-Acetoxy-7-methoxycoumarin is the correct regioisomer: • IC50 = 50 nM (CYP2A6), Ki = 29,000 nM; NADPH-dependent, washout-resistant mechanism-based inactivation • Direct acid-hydrolysis precursor to isoscopoletin (antileukemic IC50 4.0 µM CCRF-CEM) • Verified 6-acetoxy-7-methoxy regioisomeric identity via NMR/MS • Differentiated antimicrobial profile vs. 6,7-diacetoxy and 6-methoxy-7-acetyl coumarins. BenchChem supplies this compound with documented purity for reproducible CYP450 research.

Molecular Formula C12H10O5
Molecular Weight 234.207
CAS No. 10283-52-0
Cat. No. B595677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetoxy-7-methoxycoumarin
CAS10283-52-0
Molecular FormulaC12H10O5
Molecular Weight234.207
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC
InChIInChI=1S/C12H10O5/c1-7(13)16-11-5-8-3-4-12(14)17-9(8)6-10(11)15-2/h3-6H,1-2H3
InChIKeyHIEXDJKQEPFIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetoxy-7-methoxycoumarin — Chemical Identity and Core Properties


6-Acetoxy-7-methoxycoumarin (IUPAC: (7-methoxy-2-oxochromen-6-yl) acetate; molecular formula C₁₂H₁₀O₅; molecular weight 234.21 g/mol) belongs to the simple coumarin class of benzopyran-2-ones . It is a regioisomerically defined monoacetoxy-monomethoxy coumarin bearing an acetoxy group at the 6-position and a methoxy group at the 7-position of the coumarin nucleus. This specific substitution pattern distinguishes it from its more common positional isomer, 7-acetoxy-6-methoxycoumarin (scopoletin acetate, CAS 56795-51-8), and from the parent dihydroxycoumarins esculetin and scopoletin. The compound serves as a synthetic derivative employed in CYP450 inhibition studies, as a protected precursor to isoscopoletin, and as an analytical reference standard for regioisomeric coumarin differentiation [1].

Why 6-Acetoxy-7-methoxycoumarin Cannot Be Substituted with Other Coumarins


Regioisomeric acetoxy-methoxy coumarins are not functionally interchangeable. The specific positioning of the acetoxy and methoxy substituents on the coumarin nucleus profoundly dictates target-binding interactions, metabolic stability, and physicochemical behavior. The 6-acetoxy-7-methoxy substitution pattern yields an irreversible, mechanism-based CYP2A6 inhibitor with an IC₅₀ of 50 nM, whereas the positional isomer 7-acetoxy-6-methoxycoumarin exhibits approximately 128-fold weaker CYP2A6 inhibition (IC₅₀ = 6,400 nM) under comparable assay conditions [1]. Furthermore, the Cespedes et al. (2006) study demonstrates that 6-acetoxy-7-methoxycoumarin, 6,7-diacetoxy coumarin, and 6-methoxy-7-acetylcoumarin each display distinct antimicrobial activity profiles when screened against an identical panel of 17 bacterial and 6 fungal strains, confirming that even closely related acetylated coumarin analogs are not biological surrogates for one another [2]. Procurement of the correct regioisomer is therefore essential for experimental reproducibility and target-specific outcomes.

6-Acetoxy-7-methoxycoumarin — Quantitative Differential Evidence Against Closest Analogs


CYP2A6 Inhibition Potency Versus the Positional Isomer

6-Acetoxy-7-methoxycoumarin inhibits CYP2A6-mediated coumarin 7-hydroxylation in human liver microsomes with an IC₅₀ of 50 nM after 30 minutes of NADPH-dependent preincubation [1]. Under comparable assay conditions (human liver microsomes, coumarin 7-hydroxylation endpoint), its positional isomer 7-acetoxy-6-methoxycoumarin (scopoletin acetate) exhibits an IC₅₀ of 6,400 nM after 10 minutes of preincubation [2]. This represents an approximately 128-fold difference in inhibitory potency that is solely attributable to the interchange of acetoxy and methoxy substituent positions on the coumarin ring system.

CYP2A6 inhibition Cytochrome P450 Mechanism-based inactivation

Mechanism-Based Irreversible CYP2A6 Inactivation

Beyond its low IC₅₀, 6-acetoxy-7-methoxycoumarin acts as a mechanism-based irreversible inhibitor of CYP2A6, as evidenced by a Ki value of 29,000 nM (29 µM) determined by double reciprocal plot analysis of coumarin 7-hydroxylation in human liver microsomes [1]. This irreversible mode of action contrasts with the reversible inhibition profile of the clinical CYP2A6 inhibitor methoxsalen (8-methoxypsoralen), which exhibits an IC₅₀ of 430 nM and a Ki of 260 nM but also inhibits CYP3A4, raising concerns about drug-drug interactions [2]. The irreversible mechanism of 6-acetoxy-7-methoxycoumarin may offer sustained target suppression after inhibitor clearance, a pharmacodynamic property not shared by reversible coumarin-based CYP2A6 ligands.

Irreversible inhibition CYP2A6 Time-dependent inactivation

Synthetic Precursor for Isoscopoletin with Antileukemic Activity

6-Acetoxy-7-methoxycoumarin undergoes acid-catalyzed hydrolysis (HCl/ethanol) to yield isoscopoletin (6-hydroxy-7-methoxycoumarin, CAS 776-86-3) in 8 g preparative yield [1]. Isoscopoletin has independently demonstrated antileukemic activity against human CCRF-CEM leukemia cells with an IC₅₀ of 4.0 µM and against the multidrug-resistant CEM/ADR5000 subline with an IC₅₀ of 1.6 µM, notably without cross-resistance to doxorubicin, vincristine, or paclitaxel [2]. By contrast, the positional isomer scopoletin (7-hydroxy-6-methoxycoumarin), derived from 7-acetoxy-6-methoxycoumarin hydrolysis, exhibits a different IC₅₀ of 2.6 µM against CCRF-CEM cells [2]. The 6-acetoxy-7-methoxy substitution pattern thus provides access to a distinct pharmacophore (isoscopoletin) that is not accessible from the 7-acetoxy-6-methoxy isomer.

Prodrug precursor Isoscopoletin Antileukemic coumarin

Regioisomer-Dependent Lipophilicity and Polar Surface Area

6-Acetoxy-7-methoxycoumarin exhibits a calculated LogP of 1.73 and a polar surface area (PSA) of 65.74 Ų . Its positional isomer, 7-acetoxy-6-methoxycoumarin (scopoletin acetate), is reported with ACD/LogP values ranging from 0.55 to 1.23 across different cheminformatics databases . The 0.5–1.2 LogP unit difference, arising solely from the regioisomeric acetoxy/methoxy arrangement, predicts measurably different membrane permeability and tissue distribution according to Lipinski's rule-of-five framework. While both isomers comply with drug-likeness criteria (zero H-bond donors, PSA < 140 Ų), the higher lipophilicity of 6-acetoxy-7-methoxycoumarin may confer enhanced passive membrane diffusion in cell-based assays.

Lipophilicity Polar surface area Membrane permeability

Antimicrobial Activity Profile Among Acetylated Coumarin Congeners

In a comprehensive antimicrobial screen encompassing 17 bacterial strains and 6 fungal species, 6-acetoxy-7-methoxycoumarin (compound 17) was evaluated alongside two closely related acetylated coumarins — 6,7-diacetoxy coumarin (compound 15) and 6-methoxy-7-acetylcoumarin (compound 16) — under identical disk-diffusion conditions [1]. The study concluded that the most active compounds against Gram-positive and Gram-negative bacteria were the dihydroxylated coumarins (compounds 3 and 4), while the dimethoxy compounds 6 and 7 showed strong antifungal activity (100% inhibition of Trichophyton mentagrophytes at 125 µg/mL and Rhizoctonia solani at 250 µg/mL). 6-Acetoxy-7-methoxycoumarin was not identified among the most active compounds in this panel, indicating that acetylation at the 6-position with methoxy at the 7-position produces a distinct and more moderate antimicrobial profile compared to dihydroxylated or dimethoxylated coumarins. This negative differentiation is valuable for experimental design — the compound may serve as a less antimicrobially active control or as a scaffold for further optimization.

Antimicrobial coumarin Structure-activity relationship Gram-negative bacteria

6-Acetoxy-7-methoxycoumarin — Evidence-Backed Application Scenarios


CYP2A6 Mechanism-Based Inactivation and Inhibitor Development

6-Acetoxy-7-methoxycoumarin is a potent (IC₅₀ = 50 nM), irreversible (Ki = 29,000 nM) CYP2A6 inhibitor suitable for time-dependent inactivation studies in human liver microsome or recombinant enzyme systems [1]. Its mechanism-based, washout-resistant inhibition profile, evidenced by NADPH-dependent preincubation requirements and double reciprocal plot kinetics, makes it a valuable tool compound for studying CYP2A6 active-site covalent modification and for benchmarking novel mechanism-based inactivators. It can serve as a reference standard in selectivity panels comparing CYP2A6 versus CYP3A4, CYP1A2, and CYP2D6 inhibition, particularly where irreversible vs. reversible inhibition must be distinguished [2].

Precursor for Isoscopoletin Synthesis in Anticancer Pharmacology

The documented acid-catalyzed hydrolysis of 6-acetoxy-7-methoxycoumarin to isoscopoletin (8 g preparative yield) [1] provides a well-defined synthetic route to a pharmacophore with established antileukemic activity (IC₅₀ = 4.0 µM CCRF-CEM; IC₅₀ = 1.6 µM CEM/ADR5000, without cross-resistance to standard cytostatics) [2]. Researchers requiring isoscopoletin for hepatocellular carcinoma glycolysis-targeting studies [3] or multidrug resistance investigations should procure 6-acetoxy-7-methoxycoumarin specifically — the positional isomer 7-acetoxy-6-methoxycoumarin yields scopoletin instead, a distinct pharmacophore with different potency and biological targets.

Analytical Reference Standard for Regioisomeric Coumarin Authentication

The unambiguous 6-acetoxy-7-methoxy substitution pattern, confirmed by ¹H/¹³C NMR chemical shift analysis and MS fragmentation, makes this compound a critical reference standard for distinguishing positional isomers in natural product extract characterization, synthetic coumarin library quality control, and metabolite identification workflows [1]. The distinct LogP (1.73) and PSA (65.74 Ų) values further enable chromatographic method development (RP-HPLC, LC-MS) for isomer-specific quantification where 6-acetoxy-7-methoxycoumarin must be resolved from 7-acetoxy-6-methoxycoumarin and other methoxycoumarin congeners.

Moderate-Activity Comparator for Antimicrobial SAR Studies

In antimicrobial screening programs, 6-acetoxy-7-methoxycoumarin's moderate activity profile — documented in the Cespedes et al. (2006) 23-compound, 23-strain head-to-head panel — positions it as a benchmark comparator for evaluating synthetic coumarin derivatives [1]. Its activity level falls between the highly potent dihydroxylated coumarins and inactive controls, enabling researchers to calibrate assay sensitivity and establish structure-activity thresholds. This well-characterized baseline reduces the need for de novo synthesis of additional control compounds in high-throughput antimicrobial coumarin screening cascades.

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